molecular formula C4H3ClF3I B15091610 2-Chloro-1,1,1-trifluoro-4-iodo-2-butene

2-Chloro-1,1,1-trifluoro-4-iodo-2-butene

Cat. No.: B15091610
M. Wt: 270.42 g/mol
InChI Key: RHUXYOMKUAHFKU-IWQZZHSRSA-N
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Description

2-Chloro-1,1,1-trifluoro-4-iodo-2-butene is an organic compound with the molecular formula C4H3ClF3I It is a halogenated alkene, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,1,1-trifluoro-4-iodo-2-butene can be achieved through several methods. One common approach involves the halogenation of 1,1,1-trifluoro-2-butene. The reaction typically requires the use of iodine and chlorine reagents under controlled conditions to ensure selective halogenation at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1,1-trifluoro-4-iodo-2-butene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The double bond in the butene backbone allows for addition reactions with electrophiles and nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Addition: Electrophiles like bromine (Br2) or nucleophiles like hydroxide ions (OH-) can be used in addition reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while addition reactions can produce dihalogenated or hydroxylated compounds.

Scientific Research Applications

2-Chloro-1,1,1-trifluoro-4-iodo-2-butene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound’s halogenated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1,1,1-trifluoro-4-iodo-2-butene involves its interaction with molecular targets through its halogen atoms and double bond. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoro-1-iodobenzene: Another halogenated compound with similar reactivity but different structural features.

    1,1,1-Trifluoro-2-iodoethane: A simpler halogenated alkane with similar halogen atoms but a different carbon backbone.

Properties

Molecular Formula

C4H3ClF3I

Molecular Weight

270.42 g/mol

IUPAC Name

(Z)-2-chloro-1,1,1-trifluoro-4-iodobut-2-ene

InChI

InChI=1S/C4H3ClF3I/c5-3(1-2-9)4(6,7)8/h1H,2H2/b3-1-

InChI Key

RHUXYOMKUAHFKU-IWQZZHSRSA-N

Isomeric SMILES

C(/C=C(/C(F)(F)F)\Cl)I

Canonical SMILES

C(C=C(C(F)(F)F)Cl)I

Origin of Product

United States

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